molecular formula C19H23BrClNO B1374493 4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220029-92-4

4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1374493
CAS No.: 1220029-92-4
M. Wt: 396.7 g/mol
InChI Key: RNNXEFLXCZSPHY-UHFFFAOYSA-N
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Description

    Reactants: Etherified biphenyl product, piperidine

    Catalyst: None required

    Solvent: Ethanol

  • Hydrochloride Formation

      Reactants: Final product, hydrochloric acid (HCl)

      Conditions: Aqueous solution

  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.

    • Suzuki–Miyaura Coupling

        Reactants: 5-Bromo-1,1’-biphenyl, boronic acid derivative

        Catalyst: Palladium (Pd)

        Base: Potassium carbonate (K2CO3)

        Solvent: Tetrahydrofuran (THF)

        Conditions: Reflux temperature

    • Etherification

        Reactants: Coupled biphenyl product, 2-chloroethyl ether

        Catalyst: Sodium hydride (NaH)

        Solvent: Dimethylformamide (DMF)

        Conditions: Room temperature

    Chemical Reactions Analysis

    Types of Reactions

    4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

      Oxidation: The biphenyl structure can be oxidized to form quinones.

      Reduction: The bromine substituent can be reduced to a hydrogen atom.

      Substitution: The bromine atom can be substituted with other functional groups via nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

      Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

      Substitution: Sodium methoxide (NaOCH3) in methanol.

    Major Products

      Oxidation: Biphenyl quinones.

      Reduction: 4-{2-[(1,1’-Biphenyl-2-yl)oxy]-ethyl}piperidine hydrochloride.

      Substitution: 4-{2-[(5-Methoxy[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride.

    Scientific Research Applications

    4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride has several applications in scientific research:

    Mechanism of Action

    The mechanism of action of 4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the piperidine ring may interact with protein receptors, modulating their activity and leading to various biological effects.

    Comparison with Similar Compounds

    Similar Compounds

      4-{2-[(1,1’-Biphenyl-2-yl)oxy]-ethyl}piperidine hydrochloride: Lacks the bromine substituent, resulting in different reactivity and biological activity.

      4-{2-[(5-Methoxy[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride: Contains a methoxy group instead of bromine, affecting its electronic properties and interactions.

    Uniqueness

    The presence of the bromine atom in 4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

    Properties

    IUPAC Name

    4-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H22BrNO.ClH/c20-17-6-7-19(18(14-17)16-4-2-1-3-5-16)22-13-10-15-8-11-21-12-9-15;/h1-7,14-15,21H,8-13H2;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RNNXEFLXCZSPHY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNCCC1CCOC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H23BrClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    396.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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